molecular formula C24H26ClN3O3S B2997015 3-butyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-morpholinoquinazolin-4(3H)-one CAS No. 689762-98-9

3-butyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-morpholinoquinazolin-4(3H)-one

Cat. No. B2997015
CAS RN: 689762-98-9
M. Wt: 472
InChI Key: GUCMNYDHIOOJNV-UHFFFAOYSA-N
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Description

3-butyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-morpholinoquinazolin-4(3H)-one, also known as AG1478, is a small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutations of EGFR have been implicated in the development and progression of various types of cancer. AG1478 has been extensively studied for its ability to inhibit EGFR signaling and its potential as an anticancer agent.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Quinazolinone derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities. For instance, Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives, highlighting their screening for anti-inflammatory and analgesic activities. These compounds exhibit promising results, suggesting potential applications in treating inflammation and pain management Farag et al., 2012.

Antimicrobial and Anticonvulsant Activities

Rajasekaran et al. (2013) explored the synthesis of thioxoquinazolinone derivatives, investigating their antimicrobial and anticonvulsant activities. The study found that certain derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some compounds displayed potent anticonvulsant activity, indicating their potential use in developing treatments for bacterial infections and epilepsy Rajasekaran, V. Rajamanickam, & Sabarimuthu Darlinquine, 2013.

Potential Antitubercular Agents

G. K. Rao and R. Subramaniam (2015) synthesized a series of quinazolinone analogs substituted with benzothiophene and evaluated their antibacterial and antitubercular activities. Compounds within this series showed good activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents Rao & Subramaniam, 2015.

Photoelectric Conversion in Solar Cells

Wu et al. (2009) conducted a study on the co-sensitization with near-IR absorbing cyanine dye to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This research indicates the potential application of quinazolinone derivatives in enhancing the performance of renewable energy technologies, particularly in solar energy conversion Wu et al., 2009.

properties

IUPAC Name

3-butyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3S/c1-2-3-10-28-23(30)20-15-19(27-11-13-31-14-12-27)8-9-21(20)26-24(28)32-16-22(29)17-4-6-18(25)7-5-17/h4-9,15H,2-3,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCMNYDHIOOJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one

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